(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
CAS No.: 886934-41-4
Cat. No.: VC7746465
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886934-41-4 |
|---|---|
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 443.58 |
| IUPAC Name | [4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |
| Standard InChI | InChI=1S/C22H25N3O3S2/c1-4-30(27,28)19-8-6-5-7-17(19)21(26)24-9-11-25(12-10-24)22-23-18-14-15(2)13-16(3)20(18)29-22/h5-8,13-14H,4,9-12H2,1-3H3 |
| Standard InChI Key | XHTAWMNKNXFNDG-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC(=CC(=C4S3)C)C |
Introduction
The compound (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a heterocyclic organic molecule. It consists of a benzo[d]thiazole core, a piperazine ring, and an ethylsulfonyl-substituted phenyl group connected via a methanone bridge. Such compounds are often synthesized for their potential applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibition activities.
Structural Overview
The compound's structure can be broken down as follows:
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Benzo[d]thiazole Core: A bicyclic system containing sulfur and nitrogen atoms.
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Piperazine Ring: A six-membered ring with two nitrogen atoms.
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Ethylsulfonyl Phenyl Group: A phenyl ring with an ethane sulfonic acid derivative.
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Methanone Bridge: A carbonyl group linking the piperazine and phenyl moieties.
Such structural features suggest potential biological activity due to the presence of electron-donating and electron-withdrawing groups that influence molecular interactions.
Synthesis Pathways
While specific synthesis routes for this compound are not detailed in the search results, general methods for similar compounds involve:
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Formation of Benzo[d]thiazole Derivatives:
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Starting from o-amino thiophenols and aldehydes under oxidative conditions.
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Functionalization of Piperazine:
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Substitution reactions using halogenated intermediates to introduce functional groups.
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Coupling with Sulfonated Phenyl Groups:
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Utilizing sulfonyl chlorides or sulfonic acids in the presence of base catalysts.
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Methanone Linkage Formation:
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Employing Friedel-Crafts acylation or other carbonylation methods.
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These steps typically require controlled conditions (e.g., temperature, pH) to ensure high yield and purity.
Potential Applications
Based on structural analogs:
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Antimicrobial Activity: The benzo[d]thiazole moiety is known for its antibacterial and antifungal properties.
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Anticancer Potential: Piperazine derivatives often exhibit cytotoxic effects against tumor cells by targeting DNA or enzymes.
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Enzyme Inhibition: The sulfonamide-like group may inhibit enzymes such as carbonic anhydrase or kinases.
Mechanism of Action
The compound's activity likely arises from:
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Hydrogen bonding with active sites in proteins or enzymes.
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π–π stacking interactions with aromatic residues in biomolecules.
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Electrostatic interactions due to the sulfonate group.
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are employed:
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NMR Spectroscopy (1H & 13C):
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Identifies chemical shifts corresponding to aromatic protons, methyl groups, and piperazine hydrogens.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups like C=O (~1700 cm⁻¹) and S=O (~1150 cm⁻¹).
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X-Ray Crystallography:
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Provides detailed molecular geometry.
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Research Findings
Although specific studies on this compound are unavailable, related compounds have demonstrated significant pharmacological activities:
Further research is necessary to validate these activities for this specific molecule.
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